Tak-441

説明

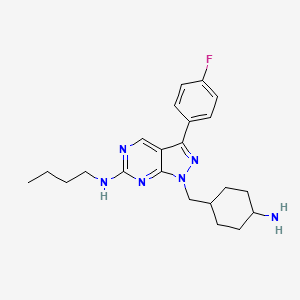

TAK-441は、ヘッジホッグシグナル伝達経路の経口投与可能な小分子阻害剤の開発段階にある化合物です。この化合物は、ヘッジホッグシグナル伝達経路において重要な役割を果たすSmoothened受容体の強力で選択的なアンタゴニストです。 This compoundは、前臨床モデルにおいて有意な抗腫瘍活性を示しており、基底細胞癌や膵臓癌などの様々な癌の治療薬として開発が進められています .

2. 製法

合成経路と反応条件: this compoundの合成は、市販の出発物質から複数のステップを踏んで行われます。 反応条件は一般的に、有機溶媒、触媒、および特定の温度と圧力条件を用いて、高収率と高純度を確保します .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、自動反応器、連続フローシステム、および厳しい品質管理対策の採用が含まれ、一貫性とスケーラビリティが確保されます。 最終製品は、結晶化、クロマトグラフィー、再結晶化などの技術を用いて精製され、目的の純度と品質が達成されます .

科学的研究の応用

TAK-441 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various chemical processes.

Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various biological systems.

Medicine: Developed as a potential therapeutic agent for the treatment of cancers such as basal cell carcinoma, pancreatic cancer, and other solid tumors.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Hedgehog signaling pathway

作用機序

TAK-441は、ヘッジホッグシグナル伝達経路の主要な成分であるSmoothened受容体を阻害することでその効果を発揮します。this compoundはSmoothened受容体に結合することで、Gli転写因子を含む下流のシグナル伝達分子の活性化を防ぎます。この阻害は、標的遺伝子の発現抑制につながり、最終的に細胞増殖と腫瘍増殖の阻害をもたらします。 関与する分子標的と経路には、Smoothened受容体、Gli転写因子、および様々な下流のシグナル伝達分子が含まれます .

生化学分析

Biochemical Properties

Tak-441 interacts with the Hh signaling pathway, specifically inhibiting the Gli-luc reporter with an IC50 value of 4.4 nM . It also inhibits Gli1 mRNA .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Hh signaling pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules in the Hh signaling pathway. It exerts its effects at the molecular level, including enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has shown good solubility and potent Hh inhibitory activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has shown strong antitumor activity and can achieve dose-dependent plasma and tumor concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Hh signaling pathway. It interacts with enzymes in this pathway and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .

Subcellular Localization

It is known to interact with the Hh signaling pathway, which may direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of TAK-441 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity and quality .

化学反応の分析

反応の種類: TAK-441は、以下を含む様々な化学反応を起こします。

酸化: this compoundは酸化されて、対応する酸化物を生成することができます。

還元: 還元反応は、this compoundをその還元型に変換することができます。

置換: this compoundは、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、しばしば、酸性または塩基性環境などの特定の条件下で求核剤または求電子剤を含む反応です。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化物が生成される場合があり、還元によってアルコールやアミンが生成される場合があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を有しています。

化学: ヘッジホッグシグナル伝達経路とその様々な化学プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 様々な生物系における細胞増殖、分化、およびアポトーシスに対する影響について調査されています。

医学: 基底細胞癌、膵臓癌、およびその他の固形腫瘍などの癌の治療のための潜在的な治療薬として開発されています。

類似化合物との比較

TAK-441は、ビスモデギブ、ソニデギブ、グラスデギブなどの他の類似化合物と比較されます。これらの化合物もヘッジホッグシグナル伝達経路を標的としますが、化学構造、効力、選択性に違いがあります。 This compoundは、Smoothened受容体アンタゴニストとしての高い選択性と効力によって独自であり、癌治療のための有望な候補となっています .

類似化合物:

ビスモデギブ: 基底細胞癌の治療に使用されるもう一つのSmoothened受容体アンタゴニストです。

ソニデギブ: 進行基底細胞癌の治療に承認されているSmoothened受容体アンタゴニストです。

グラスデギブ: 急性骨髄性白血病の治療において他の治療法と組み合わせて使用されるSmoothened受容体アンタゴニストです

This compoundは、その独特の化学構造と高い効力によって際立っており、癌治療における更なる研究開発のための貴重な化合物となっています。

特性

IUPAC Name |

6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXQMNNVICKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186231-83-3 | |

| Record name | TAK-441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186231833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3QT94KWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: TAK-441 selectively binds to and inhibits the activity of Smoothened (Smo), a cell surface co-receptor involved in the Hedgehog (Hh) signaling pathway [, ]. In the absence of Hh ligands, Patched-1 (Ptch1) inhibits Smo. Upon ligand binding to Ptch1, Smo is activated, leading to the activation of downstream transcription factors, primarily Gli proteins. This compound prevents this activation, suppressing Hh-mediated signaling and consequently inhibiting the growth of tumor cells where this pathway is aberrantly activated [, , ].

A: While the provided abstracts do not specify the molecular formula or weight of this compound, they mention its classification as a pyrrolopyridine derivative [, ]. Spectroscopic data is not discussed in these abstracts.

A: One study focused on enhancing this compound’s aqueous solubility and suppressing its solvatomorphism through cocrystallization with L-malic acid or L-tartaric acid []. These cocrystals exhibited improved solubility and stability under stress conditions, indicating suitable properties for pharmaceutical development [].

A: this compound exhibits high solvatomorphism, presenting challenges for solid form selection during drug development []. Cocrystallization with L-malic acid or L-tartaric acid has been shown to enhance its aqueous solubility and improve stability []. Additionally, polymeric micelles have been investigated as a potential cutaneous delivery system for this compound, aiming to enhance its penetration into the skin [].

A: In vivo studies in rats and dogs demonstrated that this compound exhibits low plasma clearance, moderate plasma volume of distribution, moderate terminal elimination half-life, and good oral bioavailability (31.7% in rats and 90.3% in dogs) []. A food effect was observed in dogs, resulting in increased absorption and higher drug exposure []. This compound is primarily metabolized by CYP3A4/5, followed by CYP2C19 and CYP2C9 []. It is mainly excreted in feces as metabolites with minimal urinary excretion of the parent drug [].

A: Pharmacokinetic and pharmacodynamic modeling revealed a link between this compound plasma concentrations and Gli1 mRNA suppression in tumor-associated stromal cells, skin cells, and tumor growth inhibition in a pancreatic cancer xenograft model [, ]. The model suggests that substantial inhibition of Gli1 mRNA expression is required for significant tumor growth inhibition [, ].

A: While the provided abstracts don't elaborate on specific resistance mechanisms to this compound, one study investigated its potential to inhibit a Vismodegib-resistant Smo mutant []. This suggests that cross-resistance between different SMO antagonists could occur. Further research is needed to fully elucidate the mechanisms of resistance to this compound and its implications for clinical use.

A: Gli1 mRNA expression in both tumor and skin tissues has been identified as a potential biomarker for predicting the antitumor effect of this compound [, ]. Monitoring Gli1 mRNA levels could help assess target engagement and predict treatment response.

A: Research indicates that this compound exhibits high solvatomorphism, potentially impacting its dissolution rate and solubility []. Cocrystallization with L-malic acid or L-tartaric acid effectively enhances its aqueous solubility, potentially leading to improved bioavailability []. Further studies are needed to fully characterize the dissolution profile of these cocrystals and their impact on in vivo performance.

A: this compound demonstrates high permeability in Caco-2 cells, suggesting good absorption potential []. Although it is a poor substrate for the efflux pump P-glycoprotein (P-gp), it acts as a weak inhibitor of P-gp []. This interaction warrants further investigation, particularly when considering potential drug-drug interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)

![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)